CDK7 Inhibitory Potency: SZ-015268 vs. Clinical and Tool Compounds
SZ-015268 demonstrates a CDK7 IC50 of 23.56 nM . In cross-study comparison, this potency positions it as a moderately potent CDK7 inhibitor. It is 2.3-fold less potent than the early-generation tool compound BS-181 (IC50 = 21 nM) [1], but over 1000-fold more potent than the pan-CDK inhibitor Seliciclib (Roscovitine, CDK7 IC50 = 510 nM) [2]. Its activity is approximately 2.3-fold weaker than the first-in-class clinical candidate SY-1365 (Ki = 17.4 nM, reported as low µM IC50 in cells) , and significantly less potent than the advanced clinical compound THZ1 (IC50 = 3.2-15.6 nM) [3]. This places SZ-015268 in a distinct potency class, offering a different dynamic range for dose-response studies compared to the most potent, covalent inhibitors.
| Evidence Dimension | CDK7 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 23.56 nM |
| Comparator Or Baseline | BS-181: 21 nM; Seliciclib: 510 nM; SY-1365: Ki = 17.4 nM; THZ1: 3.2-15.6 nM; YKL-5-124: 9.7-53.5 nM |
| Quantified Difference | SZ-015268 is 2.3-fold less potent than BS-181; over 20-fold more potent than Seliciclib; approximately 2-fold less potent than SY-1365; and 5-7 fold less potent than THZ1. |
| Conditions | In vitro kinase inhibition assays (variable formats across studies). |
Why This Matters
Researchers requiring a CDK7 inhibitor with intermediate potency for dose-response optimization or to avoid the potential off-target effects associated with ultra-potent, covalent inhibitors may select SZ-015268 as a calibrated tool.
- [1] Ali S, Heathcote DA, Kroll SH, et al. The development of a selective cyclin-dependent kinase inhibitor that demonstrates anti-tumor activity. Cancer Res. 2009;69(15):6208-6215. View Source
- [2] Meijer L, Borgne A, Mulner O, et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur J Biochem. 1997;243(1-2):527-536. View Source
- [3] Kwiatkowski N, Zhang T, Rahl PB, et al. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. 2014;511(7511):616-620. View Source
